8-Benzyloxy-2'-deoxyadenosine
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Overview
Description
8-Benzyloxy-2’-deoxyadenosine is a modified nucleoside derived from adenosine. Adenosine is a nucleoside that plays a crucial role in various biological processes, including energy transfer and signal transduction. The modification involves the addition of a benzyloxy group at the 8th position of the adenine ring, which imparts unique properties to the compound. This compound has gained significant attention due to its potential therapeutic applications, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine, followed by the introduction of the benzyloxy group at the 8th position. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using silyl or acyl protecting groups.
Nitration and Reduction: The adenine ring is nitrated at the 8th position, followed by reduction to form the 8-amino derivative.
Benzyloxy Group Introduction: The 8-amino group is then converted to the 8-benzyloxy group using benzyl chloride in the presence of a base.
Deprotection: The protecting groups are removed to yield 8-Benzyloxy-2’-deoxyadenosine.
Industrial Production Methods: Industrial production of 8-Benzyloxy-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyloxy-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzyloxy-2’-deoxyadenosine has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs and as a building block in oligonucleotide synthesis.
Biology: Studied for its role in DNA and RNA synthesis and its effects on cellular processes.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B, and its potential as an anticancer agent.
Industry: Used in the production of modified nucleosides for therapeutic and diagnostic applications.
Mechanism of Action
The mechanism of action of 8-Benzyloxy-2’-deoxyadenosine involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets viral RNA synthesis and affects pathways such as the NF-κB pathway, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
8-Vinyl-deoxyadenosine: A fluorescent nucleoside analog with improved properties for studying nucleic acids.
2’-Deoxyribosyl-2-aminopurine: Another fluorescent nucleoside analog used in similar applications.
3’-Deoxyadenosine: A naturally occurring adenosine analog with established anticancer activity.
Uniqueness: 8-Benzyloxy-2’-deoxyadenosine is unique due to its benzyloxy modification, which imparts specific properties such as enhanced stability and unique reactivity. This makes it particularly useful in antiviral and anticancer research, where it can be used to disrupt viral replication and induce apoptosis in cancer cells.
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGWLUSIWDAMW-YNEHKIRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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